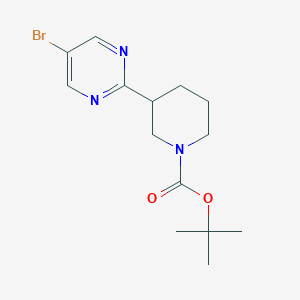

5-Bromo-2-(N-Boc-piperidin-3-yl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-6-4-5-10(9-18)12-16-7-11(15)8-17-12/h7-8,10H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZCHJQTOQBRCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Suzuki Miyaura Cross Coupling at the C Br Bond:

The bromine atom at the 5-position of the pyrimidine (B1678525) ring makes this site highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comnih.gov This is a common and powerful method for forming carbon-carbon bonds.

Computational studies on the Suzuki-Miyaura coupling of bromo-substituted aromatic and heteroaromatic compounds provide a model for predicting the reaction pathway. The catalytic cycle typically involves three main steps:

Oxidative Addition: The initial and often rate-determining step, where the palladium(0) catalyst inserts into the C-Br bond. The energy barrier for this step is influenced by the electronic properties of the pyrimidine ring and the strength of the C-Br bond. illinois.edu Computational analyses of similar systems indicate that C-Br bonds are generally more susceptible to oxidative addition than C-Cl bonds due to their lower bond dissociation energy. illinois.edu

Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium center.

Reductive Elimination: The final step, where the new C-C bond is formed, and the palladium(0) catalyst is regenerated.

The energy profile of the entire catalytic cycle can be mapped using computational methods to identify the highest energy barrier, which corresponds to the rate-determining step. For related bromo-heterocycles, the oxidative addition step is frequently predicted to have the highest activation energy.

A representative, hypothetical energy profile for a Suzuki-Miyaura reaction is shown below. The actual values for the specific compound would require dedicated computational studies.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| 1. Reactants | Pd(0)L2 + 5-Bromo-pyrimidine derivative | 0.0 |

| 2. Oxidative Addition TS | [Ar-Pd(Br)L2]‡ | +15 to +25 |

| 3. Oxidative Addition Product | Ar-Pd(II)(Br)L2 | -5 to -10 |

| 4. Transmetalation TS | [Ar-Pd(Ar')L2]‡ | +10 to +20 |

| 5. Reductive Elimination TS | [Ar-Ar'-PdL2]‡ | +10 to +20 |

| 6. Products | Ar-Ar' + Pd(0)L2 | < 0 (exergonic) |

Note: This table presents generalized, illustrative energy values for a typical Suzuki-Miyaura reaction based on computational studies of related systems. These are not experimental values for the title compound.

N Boc Group Rotation and Deprotection:

The N-Boc (tert-butoxycarbonyl) group is crucial for protecting the nitrogen atom of the piperidine (B6355638) ring. Computational studies, including DFT and variable-temperature NMR spectroscopy, have been conducted on N-Boc-piperidine derivatives to determine the rotational energy barriers of the Boc group. york.ac.ukresearchgate.net

Rotational Barriers: The rotation around the N-C(O) amide bond is restricted due to its partial double-bond character. This can lead to the existence of different conformers. DFT calculations for N-Boc-2-phenylpiperidine have determined the rotational barriers, showing that at low temperatures (e.g., -78°C), the rotation is very slow. york.ac.uk This conformational stability can be critical in stereoselective reactions.

Deprotection Pathway: The removal of the Boc group, typically under acidic conditions (e.g., with trifluoroacetic acid), proceeds through a well-established mechanism. The reaction pathway involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the deprotected amine. The energy barrier for this process is significantly lowered in the presence of a strong acid.

Other Potential Reactions:

Computational models can also predict the feasibility of other reactions. For instance, the pyrimidine (B1678525) ring itself can undergo nucleophilic aromatic substitution, although the bromo-substituent makes palladium-catalyzed reactions more probable. DFT calculations can compare the activation energies for these competing pathways to predict the likely product under specific reaction conditions.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy would be the primary technique for elucidating the solution-state structure of 5-Bromo-2-(N-Boc-piperidin-3-yl)pyrimidine.

Multi-dimensional NMR Techniques (2D-COSY, HSQC, HMBC)

To unambiguously assign the proton (¹H) and carbon (¹³C) signals, a suite of two-dimensional NMR experiments would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the pyrimidine (B1678525) ring protons and the protons of the N-Boc-piperidine ring. The protons on the pyrimidine ring would likely appear as singlets in the aromatic region, while the piperidine (B6355638) ring protons would exhibit complex multiplets in the aliphatic region due to spin-spin coupling. The tert-butyl group of the Boc protecting group would present as a characteristic sharp singlet.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbons of the pyrimidine ring would resonate at lower field (higher ppm) compared to the aliphatic carbons of the piperidine ring. The carbonyl carbon of the Boc group would also have a characteristic chemical shift.

2D-COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to trace the proton network within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the pyrimidine and piperidine rings and for confirming the assignments of quaternary carbons.

A hypothetical data table for the types of correlations expected is presented below.

| Proton (¹H) Signal | Correlated Carbon (¹³C) via HSQC | Correlated Carbons (¹³C) via HMBC |

| Pyrimidine H | Pyrimidine C | Other Pyrimidine C, Piperidine C |

| Piperidine CH | Piperidine C | Adjacent Piperidine C, Boc C=O |

| Boc (CH₃)₃ | Boc C | Boc C, Boc C=O |

Conformational Analysis via NMR

The N-Boc-piperidine ring is not planar and can exist in various conformations, typically favoring a chair form.

Rotational Isomers: Due to the partial double bond character of the amide bond in the Boc group, rotational isomers (rotamers) might be observed at room temperature, leading to a broadening or duplication of signals for the piperidine ring protons and carbons. Variable temperature (VT) NMR studies could be employed to study this dynamic process.

Chair Conformation: Analysis of the coupling constants (J-values) between the protons on the piperidine ring, obtained from the high-resolution ¹H NMR spectrum, would help determine the preferred chair conformation and whether the pyrimidine substituent is in an axial or equatorial position. Generally, larger coupling constants are observed between axial-axial protons compared to axial-equatorial or equatorial-equatorial protons.

Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight and elemental composition of the compound and to gain further structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS analysis would provide a highly accurate mass measurement of the molecular ion. This precise mass would be used to confirm the elemental formula (C₁₄H₂₁BrN₄O₂) of the compound, distinguishing it from other molecules with the same nominal mass. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table of Expected HRMS Data

| Ion | Calculated m/z |

| [C₁₄H₂₁⁷⁹BrN₄O₂ + H]⁺ | 357.0921 |

| [C₁₄H₂₁⁸¹BrN₄O₂ + H]⁺ | 359.0900 |

Fragmentational Pathways and Structural Elucidation

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be used to study the fragmentation of the molecule. The fragmentation pattern would provide a fingerprint for the compound and confirm the connectivity of its structural components.

Key expected fragmentation pathways would include:

Loss of the Boc group: A characteristic fragmentation would be the loss of the entire tert-butoxycarbonyl group or parts of it. Common losses include isobutylene (B52900) (56 Da) to give [M - C₄H₈]⁺, followed by the loss of CO₂ (44 Da), or the loss of the tert-butyl radical (57 Da) to give [M - C₄H₉]⁺.

Cleavage of the piperidine ring: The piperidine ring could undergo fragmentation through various ring-opening pathways.

Loss of Bromine: Cleavage of the carbon-bromine bond would result in a fragment ion corresponding to the loss of a bromine radical.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy would provide information about the functional groups present in the molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the various functional groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR spectrum, particularly for non-polar bonds and symmetric vibrations.

Table of Expected Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| C=O (Boc carbamate) | ~1690 | Stretching |

| C-H (aliphatic) | ~2850-2950 | Stretching |

| C-H (aromatic) | ~3000-3100 | Stretching |

| C=N, C=C (pyrimidine) | ~1500-1600 | Ring Stretching |

| C-O (carbamate) | ~1250 | Stretching |

| C-Br | ~500-600 | Stretching |

Characteristic Vibrational Modes and Functional Group Assignments

A detailed analysis of the vibrational modes of this compound would be conducted using Fourier-transform infrared (FTIR) and Raman spectroscopy. The resulting spectra would reveal characteristic absorption and scattering bands corresponding to the specific functional groups and structural features of the molecule.

Key vibrational modes that would be expected and their typical spectral regions are outlined in the table below. The precise wavenumbers would be determined from experimental data.

Table 1: Expected Characteristic Vibrational Modes for this compound

| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-Boc Group | C=O stretching | 1700 - 1680 |

| C-O stretching | 1300 - 1150 | |

| C-N stretching | 1160 - 1080 | |

| Pyrimidine Ring | C=N stretching | 1650 - 1550 |

| C=C stretching | 1600 - 1450 | |

| Ring breathing modes | 1000 - 600 | |

| C-H stretching (aromatic) | 3100 - 3000 | |

| Piperidine Ring | C-H stretching (aliphatic) | 2950 - 2850 |

| CH₂ scissoring | 1470 - 1440 | |

| C-Br Bond | C-Br stretching | 700 - 500 |

X-ray Crystallography

Solid-State Structural Elucidation and Bond Parameters

A single-crystal X-ray diffraction study would yield the precise atomic coordinates of the molecule. From this data, a detailed table of bond lengths and angles could be generated, providing insight into the geometry of the pyrimidine and piperidine rings, as well as the N-Boc protecting group. For instance, the planarity of the pyrimidine ring and the chair or boat conformation of the piperidine ring would be unequivocally determined.

Intermolecular Interactions in the Crystalline Lattice

Analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions that stabilize the crystal lattice. These interactions could include hydrogen bonds (e.g., C-H···O or C-H···N), halogen bonds involving the bromine atom (C-Br···N or C-Br···O), and van der Waals forces. Understanding these interactions is crucial for predicting the material's physical properties, such as melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy would be employed to investigate the electronic transitions within the this compound molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum would be expected to show absorption bands characteristic of the pyrimidine ring system, which acts as the primary chromophore. The presence of the bromine atom and the N-Boc-piperidinyl substituent would influence the position and intensity of these absorption maxima (λmax). Typically, π → π* and n → π* transitions are observed for such heterocyclic aromatic systems. Analysis of the spectrum, potentially aided by computational calculations, would allow for the assignment of these electronic transitions.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the molecular system. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net The geometry optimization process involves finding the lowest energy arrangement of the atoms in space, which corresponds to the molecule's most stable conformation. For 5-Bromo-2-(N-Boc-piperidin-3-yl)pyrimidine, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would determine the precise bond lengths, bond angles, and dihedral angles of the equilibrium structure. irjweb.comresearchgate.net This process reveals the three-dimensional shape, including the puckering of the piperidine (B6355638) ring and the relative orientation of the pyrimidine (B1678525) and piperidine moieties.

Table 1: Representative Data from DFT Geometry Optimization This table is illustrative of the type of data that would be generated from a DFT calculation.

| Parameter | Description |

|---|---|

| Optimized Energy | The calculated total electronic energy of the molecule in its most stable geometric conformation. |

| Bond Lengths (Å) | The calculated distances between bonded atoms (e.g., C-Br, C-N, N-C, C=O). |

| **Bond Angles (°) ** | The calculated angles between adjacent bonds (e.g., N-C-C in the pyrimidine ring). |

| Dihedral Angles (°) | The calculated torsion angles that define the 3D conformation of the molecule, particularly the piperidine ring chair/boat form. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.govnih.gov For this compound, analysis would show the HOMO is likely distributed over the electron-rich pyrimidine ring, while the LUMO may be located over a similar region, indicating sites for charge transfer. irjweb.com

Table 2: Illustrative Frontier Molecular Orbital Parameters This table represents the typical parameters derived from a molecular orbital analysis.

| Parameter | Symbol | Description |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to the molecule's potential to donate an electron. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to the molecule's potential to accept an electron. |

| HOMO-LUMO Gap | ΔE | The energy difference (ELUMO - EHOMO); a crucial indicator of kinetic stability and chemical reactivity. |

DFT calculations can accurately predict spectroscopic data. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net Likewise, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. researchgate.net This analysis helps assign specific vibrational modes (e.g., C=O stretch of the Boc group, C-Br stretch, pyrimidine ring vibrations) to the peaks observed in experimental spectra.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other chemical species. researchgate.netmdpi.com The MEP surface is colored based on electrostatic potential values, identifying regions of positive and negative potential.

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are characterized by an excess of electrons and are susceptible to electrophilic attack. For this compound, these would be expected around the electronegative nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the Boc-protecting group. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are sites for nucleophilic attack. These are typically found around hydrogen atoms. nih.gov

Analysis of Non-Covalent Interactions (NCI)

Non-covalent interactions (NCIs) are critical for understanding molecular crystal packing, protein-ligand binding, and other supramolecular phenomena. The NCI analysis, often visualized using Reduced Density Gradient (RDG) plots, identifies and characterizes weak interactions like van der Waals forces, hydrogen bonds, and steric repulsions. scielo.org.mx For the title compound, this analysis would reveal potential intramolecular hydrogen bonds and steric clashes that influence its stable conformation, as well as intermolecular interactions that would govern its solid-state structure. scielo.org.mxnih.gov

Hydrogen Bonding and Halogen Bonding Interactions

No published data are available.

Dispersion Forces and Aromatic Stacking

No published data are available.

Conformational Analysis and Energy Landscapes

Potential Energy Surface (PES) Scans

No published data are available.

Dynamic Simulations (e.g., Molecular Dynamics, if applicable for derivatives)

No published data are available.

Reaction Mechanism Elucidation

Transition State Analysis for Key Transformations

No published data are available.

Energy Barriers and Reaction Pathway Predictions

Computational and theoretical chemistry offer powerful tools to investigate the reactivity and transformation of molecules, providing insights into reaction mechanisms, transition states, and associated energy barriers. For the compound This compound , while specific computational studies detailing its energy barriers and reaction pathways are not extensively documented in publicly available literature, we can infer its likely reactive behavior by examining theoretical investigations of its core components: the 5-bromopyrimidine (B23866) moiety and the N-Boc-piperidine group. Such studies on related structures are crucial for predicting reaction outcomes and optimizing synthetic strategies.

Theoretical Framework for Reactivity Prediction

Density Functional Theory (DFT) is a predominant computational method used to predict the geometric and electronic structures of molecules, which in turn helps in understanding their reactivity. jchemrev.commdpi.comnih.gov Key parameters derived from DFT calculations, such as frontier molecular orbital (HOMO-LUMO) energies and molecular electrostatic potential (MEP) maps, are instrumental in identifying sites susceptible to nucleophilic or electrophilic attack and predicting the most probable reaction pathways. nih.gov

For pyrimidine derivatives, computational studies have been employed to explore their synthesis and reactivity. jchemrev.comjchemrev.com These studies often involve calculating total energies, relative energies, and Gibbs free energy to determine the thermodynamic favorability of different reaction pathways. jchemrev.com

Predicted Reaction Pathways and Energy Barriers

The primary reactive sites of This compound are the C-Br bond on the pyrimidine ring and the N-Boc protecting group on the piperidine ring.

Applications As a Synthetic Building Block and Chemical Biology Scaffold

Precursor for Diverse Pyrimidine-Piperidine Hybrid Systems

The pyrimidine-piperidine motif is a common feature in many biologically active compounds. 5-Bromo-2-(N-Boc-piperidin-3-yl)pyrimidine serves as an excellent starting material for the synthesis of a wide array of these hybrid systems. The bromine atom can be readily displaced or participate in various cross-coupling reactions, while the Boc-protected piperidine (B6355638) offers a handle for further functionalization after deprotection.

A key application of this compound is in the generation of compound libraries for the systematic exploration of structure-activity relationships (SAR). The reactivity of the bromo-substituent allows for the introduction of a diverse range of functionalities through well-established catalytic cross-coupling reactions.

Notably, Suzuki-Miyaura and Buchwald-Hartwig amination reactions are frequently employed to modify the 5-position of the pyrimidine (B1678525) ring. These reactions are known for their broad substrate scope and functional group tolerance, enabling the creation of large and diverse libraries of analogues. For instance, coupling with various boronic acids or amines can introduce different aryl, heteroaryl, or alkyl groups, allowing for a thorough investigation of how these substituents affect biological activity.

| Reaction Type | Coupling Partner | Resulting Modification at C5-Position | Exemplary R-Groups |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Introduction of Aryl/Heteroaryl Moieties | Phenyl, Pyridyl, Thienyl, Furanyl |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Formation of C-N Bonds | Anilines, Alkylamines, Heterocyclic amines |

| Sonogashira Coupling | Terminal Alkynes | Introduction of Alkynyl Groups | Phenylethynyl, Trimethylsilylethynyl |

| Stille Coupling | Organostannanes | Formation of C-C Bonds | Vinyl, Aryl, Heteroaryl |

The data from screening these libraries against specific biological targets can then be used to build robust SAR models, guiding the design of more potent and selective compounds.

Beyond simple derivatization, this compound is a valuable precursor for the construction of more complex, polycyclic heterocyclic systems. The reactive nature of the bromopyrimidine allows for its participation in intramolecular cyclization reactions or as a key component in multi-step syntheses of fused ring systems. These complex architectures are often designed to mimic the structural motifs of natural products or to present pharmacophoric elements in a specific three-dimensional orientation to interact with biological targets.

Development of Novel Scaffolds for Target-Oriented Synthesis

The inherent druglike properties of the pyrimidine-piperidine core make this compound an attractive starting point for the development of novel scaffolds in target-oriented synthesis.

Molecular probes are essential tools for studying biological processes. The versatility of this compound allows for the incorporation of reporter groups, such as fluorophores or affinity tags, through modification of the pyrimidine ring or the piperidine nitrogen. This enables the creation of customized molecular probes to investigate the localization, dynamics, and interactions of specific proteins or other biomolecules within a cellular context.

In medicinal chemistry, scaffold hopping and bioisosteric replacement are powerful strategies for discovering novel chemotypes with improved properties. nih.govniper.gov.in this compound can serve as a template for such strategies. By replacing the pyrimidine or piperidine ring with other heterocyclic systems while maintaining the key pharmacophoric features, chemists can explore new intellectual property space and potentially overcome issues such as poor metabolic stability or off-target effects. nih.gov The bromo-substituent provides a convenient attachment point for these alternative scaffolds.

Role in Fragment-Based Drug Discovery (FBDD) (as a fragment)

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of lead compounds. nih.govmdpi.com This method involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The pyrimidine-piperidine core of this compound, once the Boc group is removed, represents a valuable three-dimensional fragment. Its inherent structural rigidity and the presence of hydrogen bond donors and acceptors make it an attractive candidate for FBDD libraries. Hits identified from such screens can then be elaborated and optimized into more potent drug candidates by leveraging the synthetic handles present on the scaffold.

Considerations for its Use as a Starting Fragment

The compound this compound is a strategically designed molecule that serves as a valuable starting fragment in medicinal chemistry and drug discovery, particularly within the framework of fragment-based drug discovery (FBDD). frontiersin.orgyoutube.com FBDD utilizes small, low-complexity molecules, or "fragments," as starting points to build more potent and specific drug candidates. frontiersin.orgyoutube.com The utility of this compound in this context stems from the combination of several key structural features, each contributing to its versatility and potential for elaboration into more complex, biologically active molecules.

The core of the molecule consists of two privileged heterocyclic structures: a pyrimidine ring and a piperidine ring. Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their presence in nucleic acids and a wide array of FDA-approved drugs, exhibiting activities ranging from anticancer to antimicrobial. ijsat.orggsconlinepress.comijsat.orgnih.gov The planar, aromatic nature of the pyrimidine ring allows it to participate in crucial biological interactions such as hydrogen bonding and π-π stacking. ijsat.org Similarly, the piperidine ring is one of the most prevalent N-heterocycles found in pharmaceuticals and natural products, valued for its conformational flexibility and ability to present substituents in defined three-dimensional orientations.

The strategic placement of substituents on this dual-scaffold structure enhances its functionality as a building block. The tert-butyloxycarbonyl (Boc) group protecting the piperidine nitrogen is a standard and robust protecting group in organic synthesis. chemicalbook.comnih.gov Its presence allows for selective reactions on the pyrimidine ring without interference from the piperidine nitrogen. Subsequently, the Boc group can be removed under controlled, mild acidic conditions to reveal a secondary amine, which serves as a handle for further diversification, such as amidation or alkylation, to explore structure-activity relationships (SAR). researchgate.netchemicalbook.com

Crucially, the bromine atom at the C-5 position of the pyrimidine ring is a versatile functional group for chemical modification. Aryl bromides are common and effective starting materials for a variety of transition-metal-catalyzed cross-coupling reactions. illinois.edu This bromine atom acts as a key attachment point for introducing a wide range of molecular complexity, a fundamental process in fragment elaboration. The C-Br bond is particularly susceptible to oxidative addition in palladium-catalyzed cycles, making it an ideal substrate for these transformations. illinois.edu

The combination of a modifiable pyrimidine core (at the C-5 bromine) and a piperidine ring that can be deprotected and functionalized provides two independent vectors for chemical exploration from a single, well-defined fragment. This dual functionality allows chemists to systematically and independently grow the fragment in different directions to optimize binding affinity and pharmacokinetic properties for a specific biological target.

| Structural Feature | Implication for Use as a Starting Fragment | Potential Modifications |

|---|---|---|

| 5-Bromopyrimidine (B23866) Ring | A privileged heterocyclic scaffold with a versatile handle for derivatization. The bromine atom is ideal for cross-coupling reactions. | Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings to introduce aryl, heteroaryl, alkynyl, amino, and vinyl groups. |

| N-Boc-Piperidine Moiety | A common and valuable scaffold in medicinal chemistry. The Boc group provides robust protection during synthesis and allows for controlled deprotection. | Boc deprotection followed by N-acylation, N-alkylation, N-arylation, or reductive amination. |

| Linkage between Rings | The C-N bond connecting the piperidine and pyrimidine provides a stable and defined spatial relationship between the two key fragments. | Modification is less direct but influences the overall conformation and properties of the molecule. |

Advancements in Methodologies for Pyrimidine Derivatization

The derivatization of the pyrimidine core is central to its application in drug discovery. Modern synthetic organic chemistry offers a powerful toolkit for the functionalization of halogenated heterocycles like 5-bromopyrimidines, with transition-metal-catalyzed cross-coupling reactions being the most prominent and versatile methods. tandfonline.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom on the pyrimidine ring is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which have become indispensable tools in pharmaceutical synthesis.

Suzuki-Miyaura Coupling: This reaction couples the 5-bromopyrimidine with an organoboron reagent (boronic acid or ester) to form a new C-C bond, typically to introduce an aryl or heteroaryl substituent. illinois.edumdpi.com The reaction is highly reliable and tolerates a wide range of functional groups. Conditions often involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like K₃PO₄ or Na₂CO₃. mdpi.comrsc.org More advanced, highly active catalyst systems using bulky phosphine ligands have been developed to couple even challenging substrates under mild conditions. harvard.edu Nickel-catalyzed versions have also been developed as a more cost-effective and "green" alternative. acs.org

Sonogashira Coupling: This reaction introduces an alkyne moiety at the 5-position by coupling the 5-bromopyrimidine with a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and a base such as an amine (e.g., Et₃N or DIPEA). rsc.orgsoton.ac.uk This method is exceptionally useful for creating rigid linkers or for accessing further transformations of the alkyne group.

Buchwald-Hartwig Amination: This powerful reaction forms a C-N bond by coupling the 5-bromopyrimidine with a primary or secondary amine. wikipedia.orglibretexts.org The development of specialized, sterically hindered phosphine ligands (e.g., X-Phos, BrettPhos) has been crucial for achieving high efficiency and broad substrate scope, allowing for the synthesis of a diverse range of aminopyrimidines. beilstein-journals.orgorganic-chemistry.org This reaction is fundamental for introducing key hydrogen-bond donating or accepting groups, or for attaching larger amine-containing fragments. rsc.org

Other Derivatization Methods:

Beyond palladium catalysis, other modern techniques have advanced the functionalization of pyrimidine rings.

Regioselective Metallation: The pyrimidine ring can be functionalized through direct deprotonation using strong, non-nucleophilic bases like lithium amides (e.g., TMPLi) or turbo-Grignard reagents (e.g., TMPMgCl·LiCl), followed by trapping with an electrophile. nih.govnih.gov While direct C-H activation on the pyrimidine ring can be challenging to control, the presence of substituents can direct the metallation to specific positions, offering a complementary strategy to cross-coupling of pre-functionalized substrates. nih.govuaeu.ac.ae

These advanced methodologies provide chemists with a robust and flexible platform to elaborate on the this compound scaffold, enabling the systematic exploration of chemical space to develop novel compounds with desired biological activities. organic-chemistry.org

| Reaction Type | Description | Typical Reagents & Catalysts | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Couples the aryl bromide with an organoboron compound. | Ar-B(OH)₂, Pd(PPh₃)₄ or Pd(OAc)₂/ligand, Base (K₃PO₄, Na₂CO₃) | C(sp²)-C(sp²) |

| Sonogashira Coupling | Couples the aryl bromide with a terminal alkyne. | R-C≡CH, PdCl₂(PPh₃)₂, CuI, Base (Et₃N, DIPEA) | C(sp²)-C(sp) |

| Buchwald-Hartwig Amination | Couples the aryl bromide with a primary or secondary amine. | R¹R²NH, Pd₂(dba)₃ or Pd(OAc)₂, Ligand (e.g., X-Phos), Base (NaOtBu, Cs₂CO₃) | C(sp²)-N |

| Heck Coupling | Couples the aryl bromide with an alkene. | Alkene, Pd(OAc)₂, Ligand (e.g., PPh₃), Base (Et₃N) | C(sp²)-C(sp²) |

| Stille Coupling | Couples the aryl bromide with an organostannane. | R-Sn(Bu)₃, Pd(PPh₃)₄ | C(sp²)-C(sp²) |

Molecular Interactions and Mechanistic Insights Preclinical/in Vitro

In vitro Binding Assays with Defined Biological Targets

No publicly available data from in vitro binding assays for 5-Bromo-2-(N-Boc-piperidin-3-yl)pyrimidine with specific biological targets were found.

Information regarding the inhibitory activity of this compound against any specific enzyme kinases is not available in the searched scientific literature. While pyrimidine (B1678525) scaffolds are common in kinase inhibitors, no studies have been published detailing the screening or inhibitory profile of this particular compound.

No studies were identified that have investigated the binding affinity of this compound for any specific receptors.

Cellular Target Engagement Studies (In vitro)

There are no published studies detailing the cellular target engagement of this compound.

Research on the effects of this compound on specific cellular pathways in cell lines has not been reported in the available literature.

No data from fluorescence polarization or reporter gene assays involving this compound are present in the public domain.

Computational Molecular Docking and Dynamics Simulations with Target Proteins

No computational studies, such as molecular docking or molecular dynamics simulations, have been published that explore the interaction of this compound with any protein targets. While docking studies are common for pyrimidine derivatives, none have specifically focused on this compound.

Prediction of Binding Modes and Interaction Hotspots

Currently, there are no published studies that specifically detail the binding modes and interaction hotspots of this compound with any biological target. In a typical drug discovery process, computational modeling techniques would be employed to predict these interactions.

A standard approach would involve molecular docking simulations. In such a study, the three-dimensional structure of this compound would be docked into the binding site of a relevant protein target. The selection of the target would be guided by the therapeutic area of interest. For instance, given the prevalence of the pyrimidine scaffold in kinase inhibitors, a hypothetical study might explore its binding to the ATP-binding site of a specific kinase.

The predicted binding mode would highlight key intermolecular interactions, such as:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the carbonyl group of the Boc protecting group could act as hydrogen bond acceptors. The NH group of the piperidine (B6355638) ring (after deprotection of the Boc group) could act as a hydrogen bond donor.

Halogen Bonding: The bromine atom at the 5-position of the pyrimidine ring is a potential halogen bond donor, an interaction that is increasingly recognized for its importance in ligand-protein binding.

Hydrophobic Interactions: The piperidine ring and the Boc group's tert-butyl moiety would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Interaction hotspots would be identified as specific amino acid residues within the protein's binding site that form these crucial interactions. The stability and affinity of the binding would be estimated using scoring functions within the docking software.

To provide a speculative example, a docking study of the de-protected form (5-bromo-2-(piperidin-3-yl)pyrimidine) against a hypothetical kinase might predict the interactions summarized in the table below.

| Interaction Type | Ligand Moiety | Potential Protein Residue Interaction Partner |

| Hydrogen Bond (Acceptor) | Pyrimidine Nitrogen | Hinge region backbone NH |

| Hydrogen Bond (Donor) | Piperidine NH | Aspartate or Glutamate side chain |

| Halogen Bond | 5-Bromo | Carbonyl oxygen of a backbone amide |

| Hydrophobic Interaction | Piperidine Ring | Leucine, Valine, or Isoleucine side chains |

This table is a hypothetical representation and is not based on experimental data.

Ligand-Protein Complex Stability

The stability of a ligand-protein complex is a critical determinant of a drug's efficacy and duration of action. Experimentally, techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) would be used to measure the binding affinity (Kd) and thermodynamics of the interaction between this compound and its target protein.

In the absence of such experimental data, molecular dynamics (MD) simulations would be the primary computational tool to assess the stability of the complex. An MD simulation would track the movements of the ligand and protein atoms over time, providing insights into:

Conformational Stability: Whether the ligand remains in its predicted binding pose or undergoes significant conformational changes.

Interaction Persistence: The duration and stability of the key hydrogen bonds, halogen bonds, and hydrophobic contacts identified in docking studies.

Solvent Effects: The role of water molecules in mediating or disrupting the ligand-protein interactions.

A hypothetical MD simulation might reveal the root-mean-square deviation (RMSD) of the ligand over the simulation time. A stable complex would be indicated by a low and fluctuating RMSD value around an equilibrium position.

Pharmacophore Modeling and Design

Identification of Key Structural Features for Molecular Recognition

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model would be developed based on its predicted binding mode or from a set of known active molecules that bind to the same target.

The key structural features of this compound that would likely contribute to a pharmacophore model include:

Hydrogen Bond Acceptors (HBA): The pyrimidine nitrogens and the Boc-carbonyl oxygen.

Hydrogen Bond Donor (HBD): The piperidine NH (in its de-protected form).

Halogen Bond Donor (HBD): The 5-bromo substituent.

Hydrophobic (HYD) / Aromatic (AR) Features: The piperidine ring and the pyrimidine ring.

The spatial arrangement of these features would define the pharmacophore. For instance, a hypothetical pharmacophore model might consist of a hydrogen bond acceptor, a halogen bond donor, and a hydrophobic feature at specific distances and angles from each other.

| Pharmacophore Feature | Corresponding Chemical Moiety |

| Hydrogen Bond Acceptor | Pyrimidine N1 |

| Halogen Bond Donor | 5-Bromo |

| Hydrophobic Center | Centroid of the piperidine ring |

This table is a hypothetical representation and is not based on experimental data.

Design of Analogs with Improved Target Interactions

Based on the insights gained from binding mode predictions and pharmacophore modeling, medicinal chemists could design analogs of this compound with potentially improved target interactions. The goal of analog design is to enhance potency, selectivity, and pharmacokinetic properties.

Several strategies could be employed to modify the parent scaffold:

Modification of the Pyrimidine Ring:

Substitution at the 5-position: Replacing the bromine with other halogens (e.g., chlorine, iodine) could modulate the strength of the halogen bond. Alternatively, introducing small alkyl or cyano groups could probe for additional hydrophobic or polar interactions.

Modification of the Piperidine Ring:

Substitution on the piperidine nitrogen: Replacing the Boc group with other substituents could explore interactions in different regions of the binding pocket. For instance, adding a small alkyl group could enhance hydrophobic interactions, while a basic amine could form a salt bridge.

Stereochemistry: The piperidine ring has a chiral center at the 3-position. Synthesizing and testing both the (R) and (S) enantiomers would be crucial to determine if the biological activity is stereospecific.

Scaffold Hopping: Replacing the pyrimidine or piperidine rings with other heterocyclic systems that maintain the key pharmacophoric features could lead to novel chemical series with improved properties.

The design of these analogs would be an iterative process, involving synthesis, biological testing, and further computational analysis to refine the structure-activity relationship (SAR).

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlating Structural Modifications with Chemical Reactivity Profiles

The chemical reactivity of 5-Bromo-2-(N-Boc-piperidin-3-yl)pyrimidine is primarily dictated by the interplay of its three core components: the pyrimidine (B1678525) ring, the bromine substituent, and the N-Boc-piperidine moiety. The pyrimidine ring is an electron-deficient heterocycle, which influences its susceptibility to nucleophilic attack. The bromine atom at the C-5 position is a key functional handle for various chemical transformations.

The C-5 position of the pyrimidine ring is a common site for halogenation. researchgate.netresearchgate.net The presence of bromine at this position makes the compound a valuable intermediate for introducing other functional groups through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. nih.gov This allows for the synthesis of a diverse library of analogues with modified substituents at the C-5 position, which is crucial for exploring structure-activity relationships.

Furthermore, the piperidine (B6355638) nitrogen, protected by the tert-butoxycarbonyl (Boc) group, is rendered non-nucleophilic and non-basic. This protection is essential during synthetic steps that might otherwise be complicated by the reactivity of the secondary amine. The removal of the Boc group can unmask the amine, allowing for further functionalization at the piperidine nitrogen, thereby expanding the structural diversity of derivatives.

Impact of Substituents on Electronic and Steric Properties

Bromine Atom : As a halogen, bromine is an electron-withdrawing group due to its electronegativity, which further decreases the electron density of the already electron-deficient pyrimidine ring. This electronic effect makes the ring more susceptible to certain types of reactions.

N-Boc-piperidin-3-yl Group : This substituent introduces significant steric bulk to the molecule. The tert-butoxycarbonyl (Boc) group is particularly large and conformationally demanding. This steric hindrance can influence the molecule's ability to interact with biological targets and can also affect the reactivity of adjacent functional groups. The piperidine ring itself introduces a flexible, three-dimensional character to the molecule, which is often important for biological activity. nih.govresearchgate.net

The combination of these features—an electron-poor aromatic system, a reactive halogen, and a sterically demanding, protected amino group—defines the compound's chemical personality and its potential as a scaffold in medicinal chemistry.

SAR Studies on Related Pyrimidine-Piperidine Derivatives

Structure-activity relationship studies on pyrimidine derivatives consistently show that the nature and position of substituents on the pyrimidine ring are critical for biological activity. nih.gov For pyrimidine-piperidine hybrids, key structural aspects have been explored to optimize their interactions with various biological targets. thieme-connect.comrsc.orgresearchgate.net

The position of the bromine atom on the pyrimidine ring is crucial. Halogenation most commonly occurs at the C-5 position in pyrimidine nucleosides and related compounds. researchgate.netnih.govmdpi.com This position is often a key site for modification in drug design. The C-5 halogen provides a vector for introducing a wide range of substituents via cross-coupling reactions, allowing for systematic exploration of the chemical space around the pyrimidine core. The electronic properties conferred by the bromine at C-5 can also be vital for direct interactions, such as halogen bonding, with a biological target.

The piperidine scaffold introduces a chiral center at the C-3 position. The stereochemistry of substituents on the piperidine ring is known to have a significant impact on the biological activity of chiral drugs. thieme-connect.com The spatial arrangement of the pyrimidine ring relative to the piperidine chair conformation can determine how the molecule fits into a binding pocket. Different stereoisomers can exhibit vastly different potencies and selectivities, as the precise three-dimensional orientation of functional groups is often essential for optimal interaction with a target protein. nih.gov Therefore, controlling the stereochemistry of the piperidine moiety is a critical aspect in the design of potent and selective bioactive molecules.

The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen. total-synthesis.com It prevents the secondary amine from participating in unwanted side reactions during synthesis. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions (e.g., using trifluoroacetic acid). total-synthesis.comnih.gov

Deprotection of the piperidine nitrogen unmasks a secondary amine, which introduces a basic center into the molecule. This amine can then be protonated at physiological pH, potentially forming a salt bridge with an acidic residue (e.g., aspartic or glutamic acid) in a biological target. This transformation from a neutral, protected intermediate to a basic, active compound is a common strategy in drug design. researchgate.net The free amine also provides a site for further synthetic elaboration, allowing for the attachment of additional functional groups to explore SAR at this position.

Computational Approaches to SAR/SPR (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used to correlate the structural features of molecules with their biological activities or physicochemical properties. researchgate.net For pyrimidine derivatives, various QSAR models have been developed to predict their activity against different targets. nih.govresearchgate.net

These models typically use a set of calculated molecular descriptors that quantify various aspects of a molecule's structure, including:

Electronic Descriptors : Such as partial charges and dipole moments, which relate to a molecule's ability to participate in electrostatic interactions.

Steric Descriptors : Including molecular volume, surface area, and shape indices, which describe the size and shape of the molecule. researchgate.net

Lipophilic Descriptors : Like the partition coefficient (logP), which measures a compound's hydrophobicity.

Topological Descriptors : Which describe the connectivity of atoms within the molecule.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. thieme-connect.com These approaches generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to increase or decrease activity. For a series of piperidine-substituted pyrimidine analogues, 3D-QSAR models could highlight the importance of the steric bulk around the piperidine ring and the electrostatic potential around the pyrimidine core for optimizing biological activity. thieme-connect.com

The table below summarizes key descriptors often used in QSAR studies of pyrimidine derivatives and their general implications.

| Descriptor Type | Example Descriptor | Potential Implication for Activity |

|---|---|---|

| Lipophilic | logP | Influences membrane permeability and hydrophobic interactions. researchgate.net |

| Electronic | Partial Atomic Charges | Relates to electrostatic interactions and hydrogen bonding potential. nih.gov |

| Geometric/Steric | Molecular Surface Area | Impacts the fit within a binding site; can be related to steric hindrance. nih.govresearchgate.net |

| Topological | Chi Indices (e.g., CHI_3_C) | Describes molecular shape and branching, which can influence binding. nih.gov |

| Quantum Mechanical | Jurs Descriptors (e.g., Jurs_DPSA_1) | Relates electronic properties to surface area, indicating potential for polar interactions. nih.gov |

Predictive Models for Chemical Behavior and Interactions

In the study of novel chemical entities like this compound, predictive models are instrumental in forecasting their chemical behavior and potential biological interactions. These computational tools, grounded in the principles of Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses, allow for the early-stage assessment of a molecule's potential.

Structure-Activity Relationship (SAR) Analysis:

The biological activity of this compound is intrinsically linked to its molecular structure. A SAR analysis of this compound involves a systematic evaluation of how variations in its three primary structural components—the 5-bromopyrimidine (B23866) ring, the piperidine ring, and the N-Boc protecting group—may influence its interaction with biological targets.

The Pyrimidine Core: The pyrimidine ring is a common scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological macromolecules. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can act as hydrogen bond acceptors, a crucial feature for binding to many biological targets.

The 5-Bromo Substituent: The bromine atom at the 5th position of the pyrimidine ring significantly influences the molecule's electronic properties and steric profile. As an electron-withdrawing group, it can modulate the reactivity of the pyrimidine ring. Its size and lipophilicity can also play a role in the compound's binding affinity and selectivity for specific targets.

Structure-Property Relationship (SPR) Analysis:

SPR analysis for this compound focuses on the relationship between its chemical structure and its physicochemical properties. These properties, including solubility, lipophilicity (logP), and polar surface area (PSA), are critical for predicting the compound's pharmacokinetic profile.

Predictive models often utilize computational descriptors to quantify these properties. For instance, the presence of the bromine atom and the N-Boc group is expected to increase the lipophilicity of the molecule, which could, in turn, affect its absorption and distribution in a biological system.

Predictive Modeling through Quantitative Structure-Activity Relationship (QSAR):

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate variations in the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on this compound are not available in the public domain, the principles of QSAR can be applied to understand its potential behavior.

A hypothetical QSAR study on a series of analogs of this compound would involve the generation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors would then be statistically correlated with experimentally determined biological activity. The resulting model could then be used to predict the activity of new, unsynthesized analogs.

For illustrative purposes, a data table representing a hypothetical QSAR analysis for a series of pyrimidine derivatives is presented below. This table showcases the types of descriptors and data that would be used in such a predictive model.

| Compound ID | R1-Substituent | LogP | Polar Surface Area (Ų) | Predicted IC50 (µM) |

| 1 | 5-Bromo | 3.5 | 45.2 | 1.2 |

| 2 | 5-Chloro | 3.1 | 45.2 | 2.5 |

| 3 | 5-Fluoro | 2.8 | 45.2 | 4.1 |

| 4 | 5-Methyl | 3.0 | 45.2 | 3.8 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound or its analogs.

Advanced Analytical Method Development and Quality Control

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are fundamental in the quality control of "5-Bromo-2-(N-Boc-piperidin-3-yl)pyrimidine," allowing for the separation and quantification of the main component from any related substances or isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like "this compound." The development of a suitable HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Given the structure of the compound, which includes a UV-absorbing pyrimidine (B1678525) ring, a reversed-phase HPLC method with UV detection is a common approach. A C18 column is often suitable for the separation of such moderately polar compounds. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either an isocratic or gradient mode to ensure the effective elution and separation of the target compound and its impurities.

For enhanced specificity and sensitivity, particularly in complex matrices or for trace-level impurity detection, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS). This allows for the determination of the mass-to-charge ratio of the eluting compounds, providing a higher degree of confidence in peak identification.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm |

| MS Detection (ESI+) | Scan range m/z 100-500 |

The piperidine (B6355638) ring in "this compound" contains a chiral center at the 3-position. Therefore, the compound can exist as a pair of enantiomers. In stereoselective synthesis, or if the compound is resolved, it is critical to assess the enantiomeric purity. Chiral chromatography is the most effective method for separating and quantifying enantiomers. researchgate.netnih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving a wide range of chiral compounds, including those with piperidine scaffolds. researchgate.net The mobile phase in chiral chromatography is typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol.

A pre-column derivatization technique might be employed if the compound lacks a strong chromophore, though the pyrimidine ring in the target compound should provide adequate UV detection. nih.gov

Representative Chiral HPLC Method Parameters:

| Parameter | Condition |

| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 5 µL |

| UV Detection | 254 nm |

Quantitative Analysis Techniques

Accurate quantification of "this compound" is essential for process control and for ensuring the correct stoichiometry in subsequent synthetic steps.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration or purity of a substance. ox.ac.ukcore.ac.ukamericanpharmaceuticalreview.comnih.gov It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. core.ac.uknih.gov

For the qNMR analysis of "this compound," a certified internal standard with a known purity and concentration is added to a precisely weighed sample of the compound. ox.ac.uk The purity of the target compound can then be calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard. Signals from the N-Boc protecting group or the pyrimidine ring protons are often suitable for quantification. researchgate.net

Key Considerations for qNMR Analysis:

| Parameter | Requirement |

| Internal Standard | High purity, chemically inert, signals do not overlap with the analyte. |

| Solvent | Deuterated solvent that fully dissolves both the analyte and the standard. |

| Acquisition Parameters | Long relaxation delay (D1) to ensure complete spin-lattice relaxation. |

| Data Processing | Accurate phasing, baseline correction, and integration of signals. |

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and selective method for the quantification of "this compound." nih.govnih.gov This technique is especially useful for quantifying the compound at low concentrations.

The method typically involves monitoring a specific precursor-to-product ion transition in multiple reaction monitoring (MRM) mode. The precursor ion would be the protonated molecule [M+H]⁺ of the target compound, and the product ion would be a characteristic fragment generated through collision-induced dissociation. An isotopically labeled internal standard is often used to improve accuracy and precision by correcting for matrix effects and variations in instrument response. nih.gov

Illustrative LC-MS/MS Parameters for Quantification:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ of the target compound |

| Product Ion (m/z) | A stable and abundant fragment ion |

| Collision Energy | Optimized for the specific precursor-to-product ion transition |

| Dwell Time | Sufficient to obtain an adequate number of data points across the peak |

Impurity Profiling and Trace Analysis

Impurity profiling is the identification and quantification of all potential impurities in a drug substance or intermediate. pharmatutor.orgpharmaguideline.comresearchgate.netnih.govijprajournal.com For "this compound," impurities can originate from starting materials, by-products of the synthesis, or degradation products. nih.govijprajournal.com According to ICH guidelines, impurities present above a certain threshold (typically 0.1%) should be identified and quantified. researchgate.net

A combination of chromatographic and spectroscopic techniques is employed for impurity profiling. HPLC with UV detection can be used for the initial detection and quantification of impurities. For structure elucidation of unknown impurities, fractions can be collected and analyzed by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Trace analysis methods are developed to detect and quantify potentially genotoxic or highly potent impurities at very low levels. These methods require high sensitivity and specificity, often achieved through techniques like LC-MS/MS.

Common Types of Impurities in Pharmaceutical Intermediates:

| Impurity Type | Potential Origin |

| Organic Impurities | Starting materials, intermediates, by-products, reagents, degradation products. pharmatutor.org |

| Inorganic Impurities | Reagents, catalysts, heavy metals. pharmatutor.org |

| Residual Solvents | Solvents used in the synthesis and purification processes. pharmatutor.org |

Method Validation for Robustness and Reproducibility

The validation of analytical methods is a critical process in pharmaceutical development and quality control to ensure that the method is reliable for its intended purpose. For the compound this compound, a key intermediate in the synthesis of various pharmaceutically active molecules, the robustness and reproducibility of its analytical methods are paramount. This section details the validation of an analytical method, providing a framework for ensuring consistent and reliable results.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of pyrimidine derivatives. rjptonline.orgresearchgate.net A reversed-phase HPLC method is often employed for the separation and quantification of such compounds. nih.govnih.gov Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the structural confirmation and purity assessment of organic compounds, including piperidine derivatives. europeanpharmaceuticalreview.comresearchgate.net

Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to be evaluated. europa.eu

Robustness

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

For an HPLC method developed for this compound, several parameters would be intentionally varied to assess the method's robustness. These variations are designed to simulate the types of minor fluctuations that might occur during routine analysis.

A hypothetical study on the robustness of an HPLC method for the analysis of this compound is presented below. The study would involve making small, deliberate changes to the method's parameters and observing the effect on the analytical results, such as peak area and retention time.

Table 1: HPLC Method Robustness Study for this compound

| Parameter | Variation | Peak Area (% RSD) | Retention Time (min) |

|---|---|---|---|

| Flow Rate (mL/min) | 0.9 | 0.8 | 5.6 |

| 1.0 (Nominal) | 0.5 | 5.2 | |

| 1.1 | 0.9 | 4.8 | |

| Column Temperature (°C) | 38 | 0.6 | 5.1 |

| 40 (Nominal) | 0.5 | 5.2 | |

| 42 | 0.7 | 5.3 | |

| Mobile Phase Composition (%) | Acetonitrile ± 2% | 1.1 | 5.0 - 5.4 |

| pH of Aqueous Phase | 3.8 | 0.8 | 5.1 |

| 4.0 (Nominal) | 0.5 | 5.2 |

The results from such a study would indicate that the analytical method is robust within the tested parameter ranges, as demonstrated by the low relative standard deviation (RSD) of the peak area and the minimal shifts in retention time.

Reproducibility

Reproducibility is assessed by means of an inter-laboratory trial. It demonstrates the precision of a method under different conditions, such as different laboratories, analysts, and equipment.

To evaluate the reproducibility of the analytical method for this compound, a collaborative study would be conducted. In this study, the same sample would be analyzed in multiple laboratories using the same analytical method.

The following table presents hypothetical results from an inter-laboratory study to determine the reproducibility of the assay for this compound.

Table 2: Inter-Laboratory Reproducibility Study for this compound Assay

| Laboratory | Analyst | Instrument | Assay Result (% w/w) |

|---|---|---|---|

| Lab 1 | Analyst A | HPLC System X | 99.2 |

| Analyst B | HPLC System X | 99.5 | |

| Lab 2 | Analyst C | HPLC System Y | 98.9 |

| Analyst D | HPLC System Y | 99.1 | |

| Lab 3 | Analyst E | HPLC System Z | 99.6 |

| Analyst F | HPLC System Z | 99.3 | |

| Mean | 99.27 | ||

| Standard Deviation | 0.25 |

| % RSD | | | 0.25% |

The low percentage relative standard deviation (% RSD) across the different laboratories, analysts, and instruments would confirm the reproducibility of the method. This high degree of reproducibility is essential for ensuring that the method can be successfully transferred and implemented in different quality control laboratories.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 5-Bromo-2-(N-Boc-piperidin-3-yl)pyrimidine, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, tert-butyl carbamate-protected intermediates (e.g., tert-butyl (5-bromopyrimidin-2-yl)carbamate ) can undergo Suzuki-Miyaura coupling with boronic acids (e.g., pyridine-5-boronic acid derivatives ). Yield optimization involves:

- Catalyst Screening : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for coupling efficiency.

- Solvent Selection : Use polar aprotic solvents (DMF, THF) at 80–100°C.

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the Boc group (tert-butyl at δ ~1.4 ppm in ¹H NMR) and pyrimidine ring protons (δ 8.5–9.5 ppm). The bromine atom deshields adjacent carbons, detectable in ¹³C NMR .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₄H₂₀BrN₃O₂: ~366.07 Da).

- IR : Identify Boc carbonyl stretching (~1680–1720 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a key intermediate in kinase inhibitor synthesis. The bromine atom enables further functionalization (e.g., cross-coupling to install aryl/heteroaryl groups), while the Boc-protected piperidine enhances solubility for biological assays .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrimidine ring be addressed?

- Methodological Answer : Regioselectivity in substitutions (e.g., at C5 vs. C2) is influenced by:

- Electronic Effects : Bromine at C5 directs electrophiles to C4/C6 via resonance.

- Steric Guidance : The Boc-piperidine group at C2 blocks reactivity at adjacent positions.

- Validation : Use 2D NMR (NOESY, HSQC) and X-ray crystallography (as in related pyrimidine structures ) to confirm regiochemical outcomes.

Q. What strategies are effective for analyzing the conformational flexibility of the Boc-piperidine moiety?

- Methodological Answer :

- X-ray Crystallography : Resolve dihedral angles between the piperidine ring and pyrimidine (e.g., C6–C7–C8–C9 torsion angles ).

- DFT Calculations : Compare optimized geometries (e.g., Gaussian 16) with experimental data to predict dominant conformers in solution .

- Variable-Temperature NMR : Monitor ring-flipping dynamics of the piperidine group .

Q. How can coupling reactions with sterically hindered boronic acids be optimized for this substrate?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time (10–30 min vs. 12–24 hrs) while maintaining high yields .

- Bulky Ligands : Use XPhos or SPhos ligands to stabilize Pd intermediates and prevent β-hydride elimination .

- Preactivation : Convert boronic acids to more reactive MIDA boronates or trifluoroborate salts .

Q. What are the stability profiles of this compound under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions (e.g., TFA) : Boc deprotection occurs within 1–2 hrs at 25°C, yielding the free piperidine-pyrimidine intermediate .

- Basic Conditions (e.g., NaOH) : Hydrolysis of the pyrimidine ring is minimal (pH < 10), but prolonged exposure (>24 hrs) degrades the Boc group .

- Storage Recommendations : Store at –20°C under inert gas (N₂/Ar) to prevent bromine displacement or oxidation .

Guiding Theoretical Frameworks

Q. How can computational models guide the design of derivatives based on this scaffold?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding poses in kinase active sites (e.g., EGFR or CDK2).

- QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

- MD Simulations : Assess solvent accessibility of the Boc group to optimize pharmacokinetic properties .

Q. What experimental controls are essential when investigating contradictory bioactivity data across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.